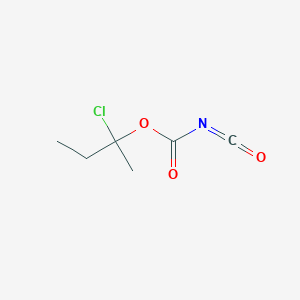
2-Chlorobutan-2-yl carbonisocyanatidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chlorobutan-2-yl carbonisocyanatidate is a chemical compound with a unique structure that includes a chlorinated butane backbone and a carbonisocyanatidate functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorobutan-2-yl carbonisocyanatidate typically involves the reaction of 2-chlorobutane with carbonisocyanatidate reagents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination of 2-butene using hydrochloric acid, followed by the addition of carbonisocyanatidate under optimized conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Chlorobutan-2-yl carbonisocyanatidate undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products.
Reduction Reactions: Reduction can lead to the formation of different reduced products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted butane derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
2-Chlorobutan-2-yl carbonisocyanatidate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chlorobutan-2-yl carbonisocyanatidate involves its interaction with molecular targets through its functional groups. The chlorine atom and carbonisocyanatidate group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biochemical pathways and molecular processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Chlorobutane: A simpler compound with a similar chlorinated butane structure but lacking the carbonisocyanatidate group.
Butane, 2-chloro-: Another related compound with a similar backbone but different functional groups.
Uniqueness
2-Chlorobutan-2-yl carbonisocyanatidate is unique due to the presence of both a chlorinated butane backbone and a carbonisocyanatidate functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
56674-91-0 |
|---|---|
Fórmula molecular |
C6H8ClNO3 |
Peso molecular |
177.58 g/mol |
Nombre IUPAC |
2-chlorobutan-2-yl N-(oxomethylidene)carbamate |
InChI |
InChI=1S/C6H8ClNO3/c1-3-6(2,7)11-5(10)8-4-9/h3H2,1-2H3 |
Clave InChI |
PHKCMLBPMBERIC-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(OC(=O)N=C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















